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Compound of Interest

Compound Name: CFL-120

Cat. No.: B101681 Get Quote

A comparative analysis of the preclinical and clinical data of futibatinib (TAS-120) against other

leading next-generation Fibroblast Growth Factor Receptor (FGFR) inhibitors. Please note that

no publicly available information was found for a compound designated "CFL-120". Therefore,

this guide focuses on futibatinib and its contemporaries.

This guide provides a comprehensive comparison of futibatinib (TAS-120) with other next-

generation FGFR inhibitors, including erdafitinib, infigratinib, pemigatinib, and the covalent

inhibitors FIIN-2 and FIIN-3. The information is intended for researchers, scientists, and drug

development professionals to facilitate an objective evaluation of these targeted therapies.

Data Presentation
Table 1: In Vitro Kinase Inhibitory Activity (IC50, nM) of
Next-Generation FGFR Inhibitors
The following table summarizes the half-maximal inhibitory concentrations (IC50) of various

next-generation FGFR inhibitors against wild-type FGFR isoforms and clinically relevant

mutants. These values represent the concentration of the inhibitor required to reduce the

enzymatic activity of the target kinase by 50% in biochemical assays.
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Inhibit
or

FGFR1 FGFR2 FGFR3 FGFR4
FGFR2
V564I/
F

FGFR1
V561M

FGFR3
V555M

Refere
nce

Futibati

nib

(TAS-

120)

1.8 -

3.9

0.9 -

1.4
1.6

3.7 -

8.3

1-3

(V565I)
- - [1][2][3]

Erdafiti

nib
1.2 2.5 3.0 5.7 - - - [4]

Infigrati

nib

0.9 -

1.1

1.0 -

1.4

1.0 -

2.0
60 - 61 - - - [5][6]

Pemiga

tinib

0.2 -

0.4

0.3 -

1.2

1.2 -

1.4
12 - 15

7

(V564I)
- - [7][8][9]

FIIN-2 3.1 4.3 27 45

58

(V564M

)

<10-fold

shift
- [10]

FIIN-3 13 21 31 35

64

(V564M

)

<10-fold

shift
- [10]

Note: IC50 values can vary between different assay formats and conditions. The data

presented here are compiled from various sources and should be interpreted as a comparative

overview.

Table 2: Preclinical Anti-Tumor Activity of Next-
Generation FGFR Inhibitors
This table highlights the in vitro and in vivo anti-tumor efficacy of selected next-generation

FGFR inhibitors in various cancer models. This includes the 50% growth inhibition (GI50) in

cancer cell lines and tumor growth inhibition in xenograft models.
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Inhibitor Cancer Model Efficacy Metric Results Reference

Futibatinib (TAS-

120)

FGFR-

deregulated cell

lines (gastric,

lung, bladder,

etc.)

GI50
~1 - 50 nM for

most cell lines
[3]

Human tumor

xenografts

(various FGFR

aberrations)

Tumor Growth

Inhibition

Significant dose-

dependent tumor

reduction

[3]

Rhabdomyosarc

oma (RMS)

xenograft models

Tumor Growth

Inhibition

Limited efficacy

as monotherapy

and in

combination with

chemotherapy

[11][12]

Erdafitinib

A549 lung

adenocarcinoma

xenograft

Tumor Growth

Inhibition

Significant

inhibition of

tumor growth at

10 mg/kg/day

[13]

Bladder tumor

xenograft (Luci+

MB49)

Tumor Growth

Inhibition

Significant

inhibition of

tumor growth

[14]

Infigratinib

Hepatocellular

carcinoma (HCC)

orthotopic tumors

Tumor Growth

Inhibition

Potent inhibition

of tumor growth
[15]

Sorafenib-

resistant HCC

xenografts

Tumor Growth

Inhibition

Significant

inhibition of

tumor growth

[16]

Bladder tumor

xenograft (Luci+

MB49)

Tumor Growth

Inhibition

Significant

inhibition of

tumor growth

[14]
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Pemigatinib

Xenograft

models (AML,

cholangiocarcino

ma, urothelial

carcinoma)

Tumor

Suppression

Significant tumor

suppression at

0.3 mg/kg

[17]

Experimental Protocols
In Vitro FGFR Kinase Assay (Representative Protocol)
This protocol provides a general framework for assessing the inhibitory activity of compounds

against FGFR kinases. Specific details may vary based on the assay platform used (e.g., Z'-

lyte™, ADP-Glo™).

Reagents and Materials: Recombinant human FGFR kinase domains, ATP, appropriate

peptide substrate, kinase assay buffer, test compounds (serially diluted), and a detection

reagent (e.g., ADP-Glo™ Kinase Assay kit).

Procedure:

Prepare a reaction mixture containing the FGFR enzyme, kinase buffer, and the peptide

substrate.

Add serial dilutions of the test compound or vehicle control to the reaction mixture.

Initiate the kinase reaction by adding a predetermined concentration of ATP.

Incubate the reaction at room temperature for a specified time (e.g., 60 minutes)[18].

Stop the reaction and measure the kinase activity using a suitable detection method. For

luminescent assays like ADP-Glo™, this involves adding a reagent to deplete unused ATP,

followed by a kinase detection reagent to convert ADP to ATP and generate a light

signal[18][19]. For FRET-based assays, the displacement of a fluorescent tracer is

measured[20].

Data Analysis: The IC50 value is calculated by plotting the percentage of kinase inhibition

against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-
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response curve.

Cell Viability Assay (Representative Protocol)
This protocol outlines a common method to determine the effect of FGFR inhibitors on the

proliferation and viability of cancer cell lines.

Cell Culture: Culture cancer cell lines with known FGFR alterations in appropriate media and

conditions.

Procedure:

Seed the cells into 96-well plates at a predetermined density.

After allowing the cells to attach overnight, treat them with serial dilutions of the test

compound or vehicle control.

Incubate the cells for a specified period (e.g., 72-96 hours).

Assess cell viability using a colorimetric or luminescent assay, such as MTT or CellTiter-

Glo®. The CellTiter-Glo® assay measures the amount of ATP present, which is indicative

of the number of metabolically active cells.

Data Analysis: The GI50 or IC50 value is determined by plotting the percentage of cell

viability against the logarithm of the inhibitor concentration and fitting the data to a dose-

response curve.

In Vivo Tumor Xenograft Study (Representative
Protocol)
This protocol describes a general procedure for evaluating the anti-tumor efficacy of FGFR

inhibitors in an animal model.

Animal Model: Use immunodeficient mice (e.g., nude or SCID mice).

Procedure:

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b101681?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Implant human cancer cells with specific FGFR alterations subcutaneously or

orthotopically into the mice.

Monitor tumor growth until the tumors reach a palpable size (e.g., 100-150 mm³).

Randomize the mice into treatment and control groups.

Administer the test compound (e.g., orally via gavage) or vehicle control to the respective

groups at a specified dose and schedule.

Measure tumor volume and body weight regularly throughout the study.

At the end of the study, euthanize the animals and excise the tumors for further analysis

(e.g., histology, biomarker analysis).

Data Analysis: Compare the tumor growth rates and final tumor volumes between the

treatment and control groups to determine the extent of tumor growth inhibition. Survival

analysis can also be performed.
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Preclinical Evaluation Workflow for FGFR Inhibitors
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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